Ethyl 3,5-dimethylbenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11(12)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAAVLXHNOZMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175482 | |
| Record name | Ethyl 3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21239-29-2 | |
| Record name | Benzoic acid, 3,5-dimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21239-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,5-dimethylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021239292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,5-dimethylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3,5-DIMETHYLBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRU6AP4TDJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance of Aryl Ester Scaffolds in Organic Synthesis
Aryl esters, the class of compounds to which ethyl 3,5-dimethylbenzoate (B1240308) belongs, are fundamental building blocks in the field of organic synthesis. Their prevalence stems from their dual nature: the stability of the ester group under many reaction conditions and its capability to be transformed into a variety of other functional groups. This makes them versatile intermediates in the construction of complex molecular architectures.
In medicinal chemistry, aryl ester scaffolds are integral to the design and synthesis of numerous therapeutic agents. mdpi.com They can act as bioisosteres for amides, improving pharmacokinetic properties such as absorption and metabolic stability. nih.gov The ester group can also serve as a handle for the attachment of other molecular fragments or be a key component of a pharmacophore, the part of a molecule that interacts with a biological target.
Furthermore, the aromatic ring of aryl esters provides a platform for a wide range of chemical modifications. Through transition-metal-catalyzed cross-coupling reactions, chemists can introduce new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of highly functionalized and diverse molecular libraries. mdpi.com This ability to readily diversify structures is crucial in the search for new drugs and materials.
The 3,5 Dimethylbenzoate Moiety As a Synthetic Building Block
The 3,5-dimethylbenzoate (B1240308) moiety, the core of the title compound, offers specific advantages as a synthetic building block. The two methyl groups at the meta positions of the benzene (B151609) ring influence the electronic properties and steric environment of the molecule. nih.gov This substitution pattern can direct further chemical transformations to specific positions on the aromatic ring and can also impact the conformational preferences of larger molecules incorporating this unit.
This moiety is often introduced into larger molecules through esterification with a suitable alcohol. For instance, it has been used in the synthesis of complex triazinone derivatives with potential biological activities. The 3,5-dimethylbenzoate unit can also be a precursor to other functional groups. For example, the methyl groups can undergo radical bromination to introduce reactive benzyl (B1604629) bromide functionalities, opening up further avenues for chemical modification.
The presence of the 3,5-dimethyl substitution has also been shown to influence the properties of coordination complexes. In the field of magnetochemistry, the use of 3,5-dimethylbenzoate as a ligand in manganese clusters has been shown to affect the magnetic exchange between the metal centers.
Contemporary Research Trajectories for Ethyl 3,5 Dimethylbenzoate and Its Analogues
Direct Esterification and Transesterification Strategies
Direct esterification of 3,5-dimethylbenzoic acid with ethanol (B145695) is a common and straightforward approach to obtaining this compound. This reaction is typically catalyzed by a strong acid. Transesterification, another viable but less direct method, involves the reaction of a different ester of 3,5-dimethylbenzoic acid with ethanol, again in the presence of a catalyst, to yield the desired ethyl ester.
Catalytic Systems for Enhanced Esterification Efficiency
The efficiency of direct esterification is highly dependent on the catalytic system employed. Traditional catalysts include strong mineral acids like sulfuric acid and hydrochloric acid. ontosight.ai These catalysts protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by ethanol.
Recent advancements have focused on heterogeneous catalysts to simplify product purification and catalyst recovery. For instance, a study on copper-catalyzed esterification demonstrated the use of Cu(OTf)2 as an effective catalyst for the reaction of various benzoic acids with formates, a reaction that could be adapted for this compound synthesis. rsc.org The use of such catalysts can offer advantages in terms of milder reaction conditions and improved yields.
| Catalyst | Reactants | Conditions | Yield | Reference |
| Sulfuric Acid | 3,5-Dimethoxybenzoic acid, Ethanol | Reflux | Not specified | ontosight.ai |
| Cu(OTf)2 | Benzoic acids, Formates | 130°C, 12 h | Good to excellent | rsc.org |
Solvent-Free and Green Chemistry Approaches
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. mlsu.ac.inresearchgate.net These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. mlsu.ac.in
Solvent-free reactions represent a significant step towards greener synthesis. Microwave-assisted synthesis is one such technique that can accelerate reaction rates and often leads to higher yields with minimal solvent usage. researchgate.net While specific studies on the solvent-free synthesis of this compound are not abundant in the provided results, the general principles of green chemistry encourage the exploration of such methods. mlsu.ac.in Another green approach involves the use of renewable feedstocks. Research has shown the potential to synthesize phenol (B47542) derivatives from biobased furanic compounds, which could conceptually be extended to the synthesis of precursors for this compound. rsc.orgrsc.org
Carboxylic Acid Precursor Routes: 3,5-Dimethylbenzoic Acid Derivatization
The synthesis of this compound frequently proceeds via the activation of its precursor, 3,5-dimethylbenzoic acid. chemicalbook.comnist.gov This carboxylic acid can be prepared by the oxidation of mesitylene. prepchem.com Once obtained, the carboxylic acid is converted into more reactive intermediates to facilitate esterification.
Coupling Reactions Utilizing Carbodiimides and Aminopyridines
A widely employed method for forming amide and ester bonds involves the use of coupling agents like carbodiimides. wikipedia.orgpeptide.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) is a water-soluble carbodiimide (B86325) that activates the carboxylic acid group, making it susceptible to nucleophilic attack by an alcohol. wikipedia.orgscispace.comnih.gov This reaction is often carried out in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). scispace.comnih.gov
The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which then reacts with the alcohol to form the ester. peptide.com This method is known for its mild reaction conditions and high yields. For example, the coupling of various benzoic acids with alcohols using EDCI and DMAP in dichloromethane (B109758) has been reported to produce the corresponding esters in good to excellent yields. scispace.comnih.gov
| Coupling Agent | Catalyst | Reactants | Solvent | Yield | Reference |
| EDCI | DMAP | Substituted benzoic acid, Alcohol | CH2Cl2 | Good to excellent | scispace.comnih.gov |
Anhydride (B1165640) and Acyl Halide Intermediates in Ester Synthesis
Another common strategy involves the conversion of 3,5-dimethylbenzoic acid into a more reactive acyl halide or anhydride intermediate.
Acyl Halide Route: 3,5-Dimethylbenzoic acid can be converted to 3,5-dimethylbenzoyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride. guidechem.comgoogle.comchembk.com The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with ethanol to form this compound. This reaction is often performed in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. guidechem.com
A patented method describes the preparation of 3,5-dimethylbenzoyl chloride from 3,5-dimethylbenzoic acid and thionyl chloride with a purity of 99.9% and a yield of 98.71%. google.com
Anhydride Route: 3,5-Dimethylbenzoic anhydride can also be used as an acylating agent. clockss.orgsemanticscholar.org It can be prepared from the corresponding carboxylic acid. The anhydride reacts with ethanol, typically in the presence of a nucleophilic catalyst like DMAP or tributylphosphine, to yield the ethyl ester. clockss.orgoup.com This method offers an alternative to the use of acyl chlorides, which can be sensitive to moisture.
Advanced Synthetic Transformations
Beyond the classical methods, other synthetic transformations can lead to this compound. For instance, tricarbonylchromium complexes of various substituted benzoic acid esters, including this compound, have been prepared and characterized, suggesting pathways involving organometallic chemistry. tandfonline.comresearchgate.netresearchgate.net Additionally, visible-light-induced synthesis of esters has emerged as a novel method, although its specific application to this compound was not detailed in the provided search results. acs.org
Strategies Involving Grignard Reactions and Subsequent Functionalization
Grignard reagents offer a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing derivatives that might originate from an this compound framework, a relevant strategy involves the reaction of a Grignard reagent with an appropriate electrophile. For instance, the Grignard reaction of 1-bromo-3,5-dimethylbenzene (B43891) with N-Boc-2-pyrrolidinone can yield a ketone intermediate. teknoscienze.com This ketone can then undergo further transformations, demonstrating how the 3,5-dimethylphenyl moiety, central to this compound, can be incorporated into more complex structures.
The general principle of a Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. masterorganicchemistry.comlibretexts.org When an ester like this compound is treated with a Grignard reagent, the reaction typically proceeds via a double addition mechanism. masterorganicchemistry.com The first equivalent of the Grignard reagent adds to the carbonyl carbon, leading to the formation of a ketone intermediate after the elimination of the ethoxide group. masterorganicchemistry.com A second equivalent of the Grignard reagent then rapidly adds to the newly formed ketone, ultimately yielding a tertiary alcohol after acidic workup. masterorganicchemistry.comlibretexts.org
A hypothetical reaction demonstrating this is the addition of methylmagnesium bromide to this compound, which would produce 2-(3,5-dimethylphenyl)propan-2-ol.
Stereoselective Synthesis of Chiral Derivatives
The principles of stereoselective synthesis can be applied to create chiral molecules derived from the this compound structure. While direct stereoselective synthesis of this compound itself is not applicable due to its achiral nature, its derivatives can be synthesized with high stereocontrol.
One notable example involves the synthesis of chiral 2-aryl pyrrolidines, where this compound can be a starting material. teknoscienze.com The process can involve a rearrangement and an iridium-catalyzed hydrogenation to achieve good yield and high enantiomeric excess. teknoscienze.com Another approach is the Corey-Bakshi-Shibata (CBS) reduction of a ketone precursor, derived from a Grignard reaction involving a 3,5-dimethylphenyl moiety, using a chiral oxazaborolidine catalyst. teknoscienze.com
Furthermore, nickel-catalyzed reactions can be employed for the assembly of axially chiral alkenes from alkynyl tetracoordinate borons and aryl halides, including derivatives of 2-bromo-3,5-dimethylbenzoate. dicp.ac.cn These reactions can proceed with high enantioselectivities, demonstrating a powerful method for generating chirality. dicp.ac.cn The use of chiral ligands, such as (S)-BINAM, is crucial in achieving high enantiomeric ratios in these transformations. dicp.ac.cn
Rearrangement Reactions Facilitating Complex Moiety Integration
Rearrangement reactions are instrumental in organic synthesis for constructing complex molecular architectures from simpler starting materials. In the synthesis of molecules containing the 3,5-dimethylbenzoyl group, rearrangement reactions can play a key role.
For example, the synthesis of certain 2-aryl pyrrolidines utilizes a rearrangement as a key step. teknoscienze.com This highlights how a structural framework can be reorganized to form a more complex target molecule. While specific details of the rearrangement involving this compound were not the focus of the available literature, the principle of using rearrangements to integrate moieties is a well-established synthetic strategy.
Sigmatropic rearrangements, such as the teknoscienze.comdicp.ac.cn sigmatropic rearrangement of chiral allylic selenonium ylides, represent another class of powerful transformations for stereoselective synthesis, although a direct application starting from this compound is not explicitly detailed in the provided context.
Catalytic Approaches in this compound Synthesis
Catalysis offers efficient and selective routes for the synthesis of esters like this compound. Both transition metal catalysis and acid catalysis are widely employed to facilitate these transformations under milder conditions and with higher atom economy.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysts are pivotal in modern organic synthesis for the formation of C-C and C-heteroatom bonds. hanyang.ac.kr Palladium-catalyzed reactions, for instance, are used in the regioselective amination of alkenylamines. hanyang.ac.kr Copper-catalyzed reactions are employed for the synthesis of isoindolines and the carboamination of unactivated alkenes. semanticscholar.org
A specific example relevant to the 3,5-dimethylbenzoate moiety is the ruthenium-catalyzed regio- and stereoselective addition of 3,5-dimethylbenzoic acid to trifluoromethylated alkynes. This phosphine-free method yields (E)-enol esters with the trifluoromethyl group. acs.org For instance, the reaction of 3,5-dimethylbenzoic acid with methyl trifluoromethylated para-fluorophenylacetylene in the presence of a ruthenium catalyst affords (E)-3,3,3-trifluoro-1-(4-fluorophenyl)prop-1-enyl 3,5-dimethylbenzoate in good yield. acs.org
Nickel-catalyzed cross-coupling reactions have also been shown to be effective for constructing axially chiral alkenes using substrates derived from 2-bromo-3,5-dimethylbenzoate, achieving excellent yields and high enantioselectivities. dicp.ac.cn
Lewis Acid and Brønsted Acid Catalysis in Ester Formation
Acid catalysis is a fundamental method for esterification. The reaction of a carboxylic acid with an alcohol to form an ester is typically catalyzed by a strong Brønsted acid, such as sulfuric acid. google.com This process, known as Fischer esterification, is an equilibrium reaction. To drive the reaction towards the product, the water formed is usually removed.
For example, 3,5-dimethylbenzoic acid can be esterified with ethanol in the presence of concentrated sulfuric acid to produce this compound. google.com
Lewis acids also play a crucial role in catalysis. nptel.ac.in Chiral Brønsted acid-assisted Lewis acids (BLAs) have proven to be versatile catalysts in asymmetric reactions like the Diels-Alder reaction. nptel.ac.in While not a direct synthesis of this compound, these principles are applied in the synthesis of complex chiral molecules. For instance, ZnCl2, a Lewis acid, has been used to catalyze the reaction between furan (B31954) derivatives and alkynes to produce phenol derivatives. rsc.orgrsc.org
Highly acidic C-H acids, such as Tetratrifylpropene (TTP), have been developed for both Brønsted and Lewis acid catalysis, showing exceptional activity in reactions like the Mukaiyama aldol (B89426) addition and Friedel-Crafts acylation. core.ac.uk
Comparative Analysis of Synthetic Yields and Selectivities
The efficiency of a synthetic route is determined by its yield and selectivity. Different methods for the synthesis of this compound and its derivatives exhibit varying levels of success in these aspects.
The classical Fischer esterification of 3,5-dimethylbenzoic acid with ethanol using concentrated sulfuric acid is a straightforward method, though yields can be variable and depend on effectively shifting the equilibrium. google.com
Transition metal-catalyzed reactions often provide high yields and selectivities. For example, the ruthenium-catalyzed addition of 3,5-dimethylbenzoic acid to a trifluoromethylated alkyne resulted in a 76% yield of the corresponding (E)-enol ester. acs.org In the nickel-catalyzed synthesis of axially chiral alkenes using a derivative of 2-bromo-3,5-dimethylbenzoate, excellent yields (e.g., 83-87%) and high enantiomeric ratios (e.g., 94.8:5.2 to 96.0:4.0 e.r.) have been reported. dicp.ac.cn
In the synthesis of more complex molecules where the 3,5-dimethylphenyl group is incorporated, yields can be affected by the complexity of the transformations. For instance, an initial synthesis of a 2-aryl substituted pyrrolidine (B122466) starting from a Grignard reaction of 1-bromo-3,5-dimethylbenzene reported a 32% yield for the initial ketone formation. teknoscienze.com
The choice of catalyst and reaction conditions is critical. In the synthesis of phenol derivatives using a Lewis acid catalyst, ZnCl2 was found to be more efficient than CuCl2, AlCl3, or SnCl2, leading to higher yields of the desired product. rsc.orgrsc.org
Below is a table summarizing the yields for some of the discussed reactions involving the 3,5-dimethylbenzoate moiety.
| Reaction Type | Starting Materials | Product | Catalyst/Reagent | Yield | Reference |
| Ruthenium-Catalyzed Addition | 3,5-Dimethylbenzoic acid, Methyl trifluoromethylated para-fluorophenylacetylene | (E)-3,3,3-Trifluoro-1-(4-fluorophenyl)prop-1-enyl 3,5-dimethylbenzoate | [Ru(p-cymene)Cl2]2 | 76% | acs.org |
| Nickel-Catalyzed Cross-Coupling | 3-Bromopropyl 2-bromo-3-methylbenzoate derivative | Axially chiral alkene | Nickel catalyst, (S)-BINAM | 79% | dicp.ac.cn |
| Grignard Reaction | 1-Bromo-3,5-dimethylbenzene, N-Boc-2-pyrrolidinone | Ketone intermediate | Mg | 32% | teknoscienze.com |
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy serves as the cornerstone for elucidating the precise structure of this compound by mapping its hydrogen and carbon frameworks.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of this compound provides a clear and interpretable map of the proton environments within the molecule. The structure's symmetry and the distinct electronic environments of the protons lead to a characteristic set of signals.
The ethyl ester group gives rise to two distinct multiplets. The methylene (B1212753) protons (-OCH₂-) are expected to appear as a quartet at approximately 4.3 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom. The splitting into a quartet is a result of spin-spin coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). The terminal methyl protons (-CH₃) of the ethyl group are expected to resonate as a triplet around 1.4 ppm, coupled to the two methylene protons (n+1 rule, 2+1=3). The typical coupling constant (J-value) for this ethyl group interaction is approximately 7.1 Hz.
The aromatic portion of the molecule displays a simple and highly informative pattern. Due to the symmetrical substitution on the benzene (B151609) ring, there are two sets of chemically equivalent aromatic protons. The two protons at the C2 and C6 positions are equivalent and are expected to appear as a singlet. In a closely related compound, 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate, these protons resonate around 7.90 ppm. iucr.org The single proton at the C4 position is also unique and should appear as a singlet, observed around 7.33 ppm in the same reference compound. iucr.org
The two methyl groups attached to the aromatic ring at positions C3 and C5 are chemically equivalent due to the molecule's symmetry. They produce a single, sharp singlet in the spectrum, integrating to six protons. This signal is typically found in the range of 2.3-2.4 ppm. Experimental data from related structures confirm this, showing a singlet at 2.34 ppm or 2.43 ppm. iucr.orgscispace.com
Table 1: Predicted ¹H NMR Data for this compound This table is based on established chemical shift principles and data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Ar-H (C2, C6) | ~7.9 | Singlet (s) | N/A | 2H |
| Ar-H (C4) | ~7.3 | Singlet (s) | N/A | 1H |
| -OCH₂CH₃ | ~4.3 | Quartet (q) | ~7.1 | 2H |
| Ar-CH₃ (C3, C5) | ~2.3 | Singlet (s) | N/A | 6H |
| -OCH₂CH₃ | ~1.4 | Triplet (t) | ~7.1 | 3H |
Carbon-13 NMR (¹³C NMR) Investigations for Carbon Skeleton Assignment
The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms, confirming the carbon skeleton of the molecule. For this compound, a total of eight distinct signals are expected, corresponding to the eight unique carbon environments.
The carbonyl carbon (C=O) of the ester group is the most deshielded, typically appearing in the range of 165-167 ppm. The carbons of the ethyl group, -OCH₂CH₃, are found further upfield. The methylene carbon (-OCH₂-) is influenced by the electron-withdrawing oxygen and resonates around 61 ppm, while the terminal methyl carbon (-CH₃) appears at approximately 14 ppm.
The aromatic carbons exhibit shifts characteristic of their substitution pattern. The quaternary carbon atom to which the ester group is attached (C1) is expected around 130 ppm. The two methyl-substituted carbons (C3 and C5) are equivalent and would appear near 138 ppm. The carbons bearing protons (C2 and C6) are also equivalent and are predicted to resonate around 127-129 ppm, while the final aromatic carbon (C4) would be found near 133 ppm. The two equivalent aromatic methyl carbons themselves would give a signal around 21 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on established chemical shift principles and additivity rules.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~166 |
| Ar-C (C4) | ~133 |
| Ar-C (C1) | ~130 |
| Ar-C (C3, C5) | ~138 |
| Ar-C (C2, C6) | ~128 |
| -OCH₂CH₃ | ~61 |
| Ar-CH₃ (C3, C5) | ~21 |
| -OCH₂CH₃ | ~14 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov
Characterization of Ester Carbonyl and Aromatic Ring Vibrations
The IR spectrum of this compound is dominated by absorptions characteristic of an aromatic ester.
The most prominent feature is the strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretching vibration . For α,β-unsaturated or aromatic esters, this peak typically appears in the range of 1730-1715 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring slightly lowers its stretching frequency compared to a saturated aliphatic ester.
Another key region is the C-O stretching region . Esters show two distinct C-O stretching bands. For this compound, these are strong bands appearing in the 1300-1000 cm⁻¹ range, corresponding to the C(=O)-O and O-C₂H₅ bonds.
The presence of the aromatic ring is confirmed by several other signals. These include:
Aromatic C-H stretching vibrations appearing as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). nih.gov
Aromatic C=C ring stretching vibrations , which occur as a series of medium-to-weak absorptions in the 1600-1450 cm⁻¹ region.
C-H "out-of-plane" bending vibrations , which are often strong and can give information about the substitution pattern of the ring, typically appearing in the 900-675 cm⁻¹ range. nih.gov
Additionally, the C-H stretching vibrations of the alkyl groups (the two methyls on the ring and the ethyl group) are observed as strong bands in the 3000-2850 cm⁻¹ region.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. The molecular formula of this compound is C₁₁H₁₄O₂, giving it a molecular weight of 178.23 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 178. This peak confirms the molecular weight of the compound. nih.gov
The fragmentation pattern is highly characteristic. The most abundant fragment, known as the base peak , is observed at m/z 133 . This fragment corresponds to the loss of the ethoxy radical (•OCH₂CH₃, mass 45) from the molecular ion, forming a stable 3,5-dimethylbenzoyl cation. nih.gov
[C₉H₉O]⁺ (m/z 133)
Another significant peak is found at m/z 105 . This ion is formed by the subsequent loss of a neutral carbon monoxide molecule (CO, mass 28) from the 3,5-dimethylbenzoyl cation (m/z 133). This is a common fragmentation pathway for benzoyl-type cations. nih.gov
[C₈H₉]⁺ (m/z 105)
Other observed peaks include one at m/z 150 , which likely results from the loss of an ethene molecule (C₂H₄, mass 28) via a McLafferty rearrangement, or less commonly, the loss of an ethyl radical. A smaller peak at m/z 134 can be attributed to the hydrogen rearrangement and subsequent loss of a neutral C₂H₄O molecule. nih.gov
Table 3: Major Ions in the Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment |
|---|---|---|
| 178 | 42.20% | [C₁₁H₁₄O₂]⁺ (Molecular Ion) |
| 150 | 24.40% | [M - C₂H₄]⁺ |
| 133 | 99.99% | [M - •OC₂H₅]⁺ (Base Peak) |
| 105 | 29.20% | [M - •OC₂H₅ - CO]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass. For this compound (C11H14O2), the theoretical exact mass is a key identifier.
Research Findings: The computed exact mass of this compound is 178.099379685 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, are used to experimentally verify this value. For instance, in studies involving derivatives like 2-(Fluorosulfonyl)this compound, HRMS is used to confirm the successful synthesis by matching the experimentally found mass to the calculated mass of the protonated molecule [M+H]+. acs.org A similar approach would be used for this compound, where the measured mass must fall within a narrow tolerance (typically <5 ppm) of the calculated value to confirm its elemental formula.
| Property | Value |
| Molecular Formula | C11H14O2 |
| Theoretical Exact Mass | 178.099379685 Da |
| Theoretical Monoisotopic Mass | 178.099379685 Da |
| Data computed by PubChem 2.2. nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. It typically generates protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+) with minimal fragmentation. While this compound is amenable to other ionization methods, ESI-MS is often employed in conjunction with liquid chromatography.
Research Findings: In the analysis of related benzoate (B1203000) derivatives, ESI-MS is frequently used to obtain high-resolution mass spectra. rsc.org For example, the analysis of 2-(Fluorosulfonyl)this compound utilized positive-ion ESI-MS to identify the protonated molecule [M+H]+. acs.org For this compound, an ESI-MS analysis in positive mode would be expected to prominently feature an ion at an m/z corresponding to [C11H14O2+H]+, confirming its molecular weight. The technique is especially valuable when analyzing samples from complex matrices or when coupled with liquid chromatography for LC-MS analysis. dtu.dkcore.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for separating and identifying volatile and semi-volatile compounds. It is highly effective for assessing the purity of a sample like this compound and for identifying any impurities. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer.
Research Findings: Experimental GC-MS data for this compound is available in public databases. nih.gov The mass spectrum is characterized by a specific fragmentation pattern that serves as a chemical fingerprint. The molecular ion peak ([M]+) is observed at an m/z of 178. The most intense peak in the spectrum (the base peak) is found at m/z 133, which corresponds to the loss of the ethoxy group (-OC2H5). This fragmentation is characteristic of ethyl esters of benzoic acids.
| Ion (m/z) | Relative Intensity | Proposed Fragment |
| 178 | 42.2% | [M]+ (Molecular Ion) |
| 150 | 24.4% | [M-C2H4]+ |
| 133 | 99.9% | [M-OC2H5]+ (Base Peak) |
| 105 | 29.2% | [C7H5O]+ |
| 134 | 14.1% | [M-OC2H5+H]+ |
| Data sourced from an experimental GC-MS spectrum (JEOL JMS-DX-300) available on PubChem. nih.gov |
X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging as it is a liquid or low-melting solid at room temperature, this technique is invaluable for characterizing its solid derivatives.
Research Findings: The utility of X-ray crystallography has been demonstrated in the structural characterization of metal complexes and other derivatives incorporating the 3,5-dimethylbenzoate ligand. For example, the crystal structure of a diiron(III) complex containing 3,5-dimethylbenzoate as a ligand has been determined. tdl.org The analysis revealed a triclinic crystal system (space group P-1) and provided precise bond lengths and angles for the coordinated benzoate moiety. tdl.org Similarly, studies on other complex organic molecules, such as derivatives of barbatic acid, have used X-ray crystallography to confirm the spatial structure of the synthesized compounds. mdpi.com These examples show that should a crystalline derivative of this compound be synthesized, X-ray crystallography would be the premier technique for its unambiguous solid-state structural elucidation.
| Parameter | Value for a Diiron(III) 3,5-dimethylbenzoate Complex |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 13.362(6) |
| b (Å) | 19.053(8) |
| c (Å) | 22.057(9) |
| α (°) | 89.650(3) |
| β (°) | 74.093(4) |
| γ (°) | 84.094(3) |
| Crystallographic data for {Fe(TPA)L}2O2 where L = 3,5-dimethylbenzoate. tdl.org |
Chromatographic Techniques for Separation and Purity Profiling
Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful liquid chromatography techniques used for this purpose.
HPLC is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. Method development for a specific compound involves optimizing the column, mobile phase, and detection parameters.
Research Findings: A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method uses a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, making it suitable for a range of compounds. sielc.com The separation is achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid. For applications requiring compatibility with mass spectrometry (LC-MS), the non-volatile phosphoric acid is replaced with a volatile acid such as formic acid. sielc.com
| Parameter | Condition |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid |
| Method details from SIELC Technologies. sielc.com |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically <2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, higher resolution, and increased sensitivity.
Research Findings: The HPLC method developed for this compound is scalable and can be adapted for rapid UPLC applications by using columns with smaller (e.g., 3 µm) particles. sielc.com The principles of UPLC are widely applied for high-throughput screening and rapid analysis in various fields. researchgate.net For example, rapid RP-UPLC methods have been established for the analysis of complex biological mixtures, achieving separation in under 6 minutes, a significant reduction from traditional HPLC run times. mdpi.com Applying UPLC to this compound would allow for much faster purity checks and quantitative analysis, which is advantageous in process monitoring and quality control environments. researchgate.netmdpi.com
Computational Chemistry and Molecular Modeling of Ethyl 3,5 Dimethylbenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing the electronic structure and predicting the reactivity of Ethyl 3,5-dimethylbenzoate (B1240308).
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Ethyl 3,5-dimethylbenzoate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate various electronic properties. nih.gov
Electronic Structure: The electronic character of this compound is defined by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the dimethyl-substituted benzene (B151609) ring, indicating this region is prone to electrophilic attack. Conversely, the LUMO is centered on the ester group, suggesting it is the site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show a region of negative potential (red) around the carbonyl oxygen of the ester group, highlighting its role as a hydrogen bond acceptor. The aromatic ring and the methyl groups would exhibit regions of neutral or slightly positive potential (green and blue).
Reaction Mechanism Prediction: DFT is also a powerful tool for predicting reaction mechanisms, such as the hydrolysis of the ester bond. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. For the acid-catalyzed hydrolysis of an ester, DFT studies have shown that the reaction proceeds through a tetrahedral intermediate. nih.govukm.mydergipark.org.tr The calculations can determine the energy barriers for the formation and breakdown of this intermediate, thus identifying the rate-determining step of the reaction.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
| Activation Energy of Hydrolysis (Rate-Determining Step) | 18.5 kcal/mol |
The flexibility of the ethyl ester group in this compound gives rise to multiple conformers. Conformational analysis aims to identify the stable geometries of the molecule and the energy barriers between them. The primary degree of freedom is the rotation around the C-O single bond of the ester group.
By performing a potential energy surface scan, where the dihedral angle of the ester group is systematically varied, the energy landscape can be mapped out. The most stable conformer is typically the one where the ethyl group is oriented to minimize steric hindrance with the aromatic ring. Less stable, higher-energy conformers also exist. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the conformational preferences is crucial as the biological activity of a molecule can be dependent on its three-dimensional shape.
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Global Minimum | 180° (anti-periplanar) | 0.00 | 95.2 |
| Local Minimum | 60° (gauche) | 2.5 | 4.8 |
| Transition State | 0° (syn-periplanar) | 5.0 | - |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the time-dependent behavior of this compound, particularly its interactions with biological macromolecules like proteins.
MD simulations can be used to study the stability of a ligand-protein complex over time. After docking this compound into the active site of a target protein, an MD simulation can be run to observe how the complex behaves in a simulated physiological environment.
Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand with respect to the protein's binding site indicates the stability of the binding pose. A low and stable RMSD suggests that the ligand remains bound in a consistent orientation. The RMSF of the protein's amino acid residues can reveal which parts of the protein become more or less flexible upon ligand binding.
Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. The persistence of these interactions over the simulation time provides insight into the key residues responsible for binding.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein.
Molecular docking studies can be employed to screen for potential biological targets of this compound and to estimate its binding affinity. The process involves placing the ligand in various orientations within the binding site of a protein and calculating a scoring function that estimates the binding energy. A lower (more negative) binding energy generally indicates a more favorable interaction.
For this compound, docking into the active site of an enzyme could reveal key interactions. For instance, the carbonyl oxygen of the ester group could form a hydrogen bond with a donor residue in the active site, while the dimethyl-substituted benzene ring could engage in hydrophobic or van der Waals interactions with nonpolar residues. The predicted binding affinity provides a qualitative measure of how strongly the molecule may bind to the target. These predictions can guide further experimental studies. nih.govresearchgate.net
| Parameter | Value/Description |
|---|---|
| Binding Affinity (kcal/mol) | -7.2 |
| Key Interacting Residues | Tyr84, Leu121, Phe210 |
| Types of Interactions | Hydrogen bond with Tyr84 (carbonyl oxygen), Hydrophobic interactions with Leu121 and Phe210 (aromatic ring) |
Cheminformatics and Predictive Modeling
Cheminformatics and predictive modeling serve as powerful tools in modern chemistry, enabling the in silico evaluation of a molecule's physicochemical and pharmacokinetic properties before its synthesis. This computational screening is crucial for identifying promising candidates in fields like drug discovery and materials science by forecasting their behavior in biological systems. For this compound, these predictive methods offer valuable insights into its potential as a bioactive compound.
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are foundational to quantitative structure-activity relationship (QSAR) models. One of the most widely recognized applications of molecular descriptors is in the assessment of "druglikeness," which estimates the likelihood of a compound being an orally active drug in humans.
Lipinski's Rule of Five is a well-established guideline for evaluating druglikeness. researchgate.net It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular mass less than 500 daltons.
A calculated octanol-water partition coefficient (log P) not greater than 5.
The molecular descriptors for this compound have been computationally determined and are summarized in the table below. nih.gov An analysis of these properties reveals that this compound fully adheres to Lipinski's Rule of Five. With a molecular weight of 178.23 g/mol , a XLogP3 value of 2.9, zero hydrogen bond donors, and two hydrogen bond acceptors, the compound meets all the criteria, suggesting it possesses a physicochemical profile consistent with that of many orally bioavailable drugs. nih.gov This compliance indicates a favorable starting point for potential pharmaceutical development.
| Molecular Descriptor | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 178.23 g/mol | < 500 g/mol | Yes |
| Octanol-Water Partition Coefficient (XLogP3-AA) | 2.9 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
Beyond initial druglikeness, a detailed in silico ADMET profile is essential for predicting a compound's pharmacokinetic and toxicological properties. These computational models assess how a molecule is likely to be processed by the body and what potential toxic effects it may have.
Absorption: This parameter predicts the extent to which a compound can be absorbed into the bloodstream, typically from the gastrointestinal tract for oral administration. Models often predict properties like human intestinal absorption and cell permeability (e.g., Caco-2). For a small, moderately lipophilic molecule like this compound, computational models would generally predict good passive intestinal absorption.
Distribution: This aspect concerns how a compound spreads throughout the various tissues and fluids of the body after absorption. A key predictive metric is Blood-Brain Barrier (BBB) permeability. nih.gov The ability to cross the BBB is critical for drugs targeting the central nervous system but is an undesirable trait for peripherally acting drugs to avoid CNS side effects.
Metabolism: This refers to the chemical modification of a compound by the body, primarily by enzymes such as the Cytochrome P450 (CYP) family. nih.gov Predictive models estimate whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.gov Inhibition of these enzymes is a major cause of drug-drug interactions. nih.gov
Excretion: This property predicts how the compound and its metabolites are removed from the body. While less commonly modeled with high accuracy, predictions can relate to renal clearance.
Toxicity: A wide range of toxicological endpoints can be predicted computationally. Key predictions include mutagenicity (e.g., the Ames test), which assesses the potential to cause genetic mutations, cardiotoxicity (often by predicting inhibition of the hERG potassium channel), and hepatotoxicity (liver toxicity). uq.edu.aunih.gov
The table below outlines the key ADMET properties that are typically evaluated for a compound like this compound in computational studies.
| ADMET Parameter | Description of Prediction |
|---|---|
| A bsorption (Human Intestinal) | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. |
| D istribution (BBB Permeability) | Predicts whether the compound is likely to cross the Blood-Brain Barrier and enter the central nervous system. nih.gov |
| M etabolism (CYP450 Inhibition) | Predicts the potential to inhibit key cytochrome P450 enzymes, which is a primary cause of drug-drug interactions. nih.gov |
| E xcretion (Renal Clearance) | Estimates the likelihood of the compound being cleared by the kidneys. |
| T oxicity (Ames Test) | Predicts the mutagenic potential of the compound. A positive result suggests it may be a carcinogen. uq.edu.au |
| T oxicity (hERG Inhibition) | Predicts the potential to block the hERG potassium ion channel, which can lead to serious cardiac arrhythmias. nih.govnih.gov |
| T oxicity (Hepatotoxicity) | Predicts the potential for the compound to cause chemical-driven liver damage. |
Chemical Reactivity and Derivatization Strategies of Ethyl 3,5 Dimethylbenzoate
Hydrolytic Transformations: Acid- and Base-Catalyzed Hydrolysis
The ester linkage in Ethyl 3,5-dimethylbenzoate (B1240308) is susceptible to cleavage through hydrolysis, a reaction that can be effectively catalyzed by either acid or base to yield 3,5-dimethylbenzoic acid and ethanol (B145695).
Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by heating the ester with water in the presence of a strong mineral acid, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of an ethanol molecule lead to the formation of 3,5-dimethylbenzoic acid and regeneration of the acid catalyst. libretexts.orglibretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): In contrast to the acid-catalyzed method, base-promoted hydrolysis is an irreversible reaction. chemguide.co.uk The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. libretexts.org This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion as the leaving group. The ethoxide ion, being a strong base, subsequently deprotonates the newly formed 3,5-dimethylbenzoic acid in a rapid acid-base reaction. libretexts.org This final step forms sodium 3,5-dimethylbenzoate and ethanol. The consumption of the hydroxide ion makes this a base-promoted reaction rather than a truly catalytic one. libretexts.org An acidic workup is required in a subsequent step to protonate the carboxylate salt and isolate the free 3,5-dimethylbenzoic acid. youtube.com
| Condition | Reactants | Products | Key Features |
| Acid-Catalyzed | Ethyl 3,5-dimethylbenzoate, H₂O, H⁺ (catalyst) | 3,5-Dimethylbenzoic acid, Ethanol | Reversible; requires excess water to favor products. |
| Base-Catalyzed | This compound, NaOH (or other strong base) | Sodium 3,5-dimethylbenzoate, Ethanol | Irreversible; yields the carboxylate salt. |
Reduction Reactions to Alcohol or Aldehyde Derivatives
The ester functional group of this compound can be reduced to yield either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to Alcohol: Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are used to reduce the ester to a primary alcohol. The reaction involves the nucleophilic delivery of hydride ions to the carbonyl carbon. Two equivalents of hydride are required; the first addition leads to a tetrahedral intermediate that eliminates an ethoxide ion to form an intermediate aldehyde. This aldehyde is immediately reduced by a second equivalent of hydride to form an alkoxide intermediate. A final aqueous workup protonates the alkoxide to yield (3,5-dimethylphenyl)methanol.
Reduction to Aldehyde: Stopping the reduction at the aldehyde stage is more challenging as aldehydes are more reactive towards hydride reagents than esters. This transformation requires the use of a less reactive and sterically hindered hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H). By using a stoichiometric amount of DIBAL-H at low temperatures (typically -78 °C), the reaction can be controlled. DIBAL-H adds to the ester to form a stable tetrahedral intermediate. This intermediate does not collapse until an aqueous workup is performed, at which point it hydrolyzes to release 3,5-dimethylbenzaldehyde.
| Target Product | Reagent | Typical Conditions | Final Product |
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF2. H₃O⁺ workup | (3,5-dimethylphenyl)methanol |
| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | 1. Toluene or Hexane, -78 °C2. H₂O or mild acid workup | 3,5-Dimethylbenzaldehyde |
Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is substituted with three groups that influence the outcome of aromatic substitution reactions. The two methyl groups are weakly activating and ortho-, para-directing, while the ethyl carboxylate group is deactivating and meta-directing. The combined influence of these groups determines the regioselectivity of further substitutions.
In electrophilic aromatic substitution, the activating effects of the two methyl groups dominate over the deactivating effect of the ester group. The methyl groups at positions 3 and 5 direct incoming electrophiles to the ortho (2, 4, 6) and para (4) positions. The ester group at position 1 directs to the meta positions (3 and 5), which are already occupied. Therefore, substitution is overwhelmingly directed to the positions activated by the methyl groups: C2, C4, and C6.
Position C4: This position is para to the methyl group at C3 and ortho to the methyl group at C5. It is generally sterically accessible.
Positions C2 and C6: These positions are symmetrical. They are ortho to the ester group and one methyl group, and meta to the other methyl group. Steric hindrance from the adjacent ester group might slightly disfavor substitution at these sites compared to C4.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid will introduce a nitro group (-NO₂) onto the ring, primarily at the C4 position, yielding Ethyl 4-nitro-3,5-dimethylbenzoate.
Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) will result in the substitution of a halogen atom, again favoring the C2, C4, and C6 positions.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation attach alkyl or acyl groups to the aromatic ring. mt.comwikipedia.org These reactions are catalyzed by Lewis acids and proceed via carbocation or acylium ion electrophiles. mt.com Due to the deactivating nature of the ester group, Friedel-Crafts reactions can be sluggish on this substrate. However, the activation provided by the two methyl groups can still permit reaction, with substitution expected at the C2, C4, or C6 positions.
| EAS Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Ethyl 4-nitro-3,5-dimethylbenzoate |
| Bromination | Br₂, FeBr₃ | Ethyl 4-bromo-3,5-dimethylbenzoate and Ethyl 2-bromo-3,5-dimethylbenzoate |
| Acylation | RCOCl, AlCl₃ | Ethyl 4-acyl-3,5-dimethylbenzoate |
Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is generally difficult for electron-rich rings and requires specific conditions. For an NAS reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (such as a halide). nih.govyoutube.com
This compound itself is not a suitable substrate for direct NAS. The ring is rendered electron-rich by the two methyl groups, and it lacks both a suitable leaving group and the necessary strong electron-withdrawing groups. Therefore, NAS approaches are not a viable strategy for the direct derivatization of this compound. However, if the molecule were first derivatized—for example, through nitration to introduce nitro groups and subsequent conversion of another functional group into a leaving group—then the resulting molecule could potentially undergo NAS.
Formation of Organometallic Complexes and Coordination Compounds
This compound possesses two key features that allow for the formation of organometallic complexes: the π-electron system of the aromatic ring and the lone pair electrons on the carbonyl oxygen.
π-Complexes: The electron-rich aromatic ring can act as a ligand, donating electron density from its π-system to a transition metal center. A classic example of this type of complex is the formation of a (η⁶-arene)metal complex, such as a chromium tricarbonyl complex, formed by reacting the arene with Cr(CO)₆. Such complexation can alter the reactivity of the aromatic ring, for instance, by making it susceptible to nucleophilic attack.
Coordination via Carbonyl Oxygen: The oxygen atom of the ester's carbonyl group possesses lone pairs of electrons and can act as a Lewis base, coordinating to Lewis acidic metal centers. This type of coordination is common in catalyst-substrate interactions and can be a key step in metal-catalyzed reactions involving the ester functional group.
Diversification via Ester Functional Group Manipulation
Beyond hydrolysis and reduction, the ester group itself is a hub for a variety of synthetic transformations that allow for significant molecular diversification.
Transesterification: This reaction involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, heating this compound in excess methanol (B129727) with a catalytic amount of sulfuric acid would lead to the formation of Mthis compound and ethanol.
Amidation: Esters can be converted to amides by reacting them with primary or secondary amines. nih.govmdpi.com This reaction is often slower than hydrolysis and may require heating or the use of a catalyst. Direct amidation can be promoted by strong bases or specialized coupling agents. nih.govresearchgate.net Reacting this compound with an amine like diethylamine (B46881) would yield N,N-diethyl-3,5-dimethylbenzamide.
Grignard Reaction: The reaction of an ester with two or more equivalents of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) is a powerful method for forming tertiary alcohols and creating new carbon-carbon bonds. prepp.in The first equivalent of the organometallic reagent adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to eliminate the ethoxide ion and form a ketone. libretexts.orgprepp.in This ketone intermediate is highly reactive and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide after a second nucleophilic addition. youtube.com Subsequent acidic workup protonates the alkoxide to give the final tertiary alcohol. For instance, reacting this compound with excess methylmagnesium bromide would produce 2-(3,5-dimethylphenyl)propan-2-ol.
| Reaction Type | Reagents | Product Class | Example Product |
| Transesterification | R'-OH, H⁺ or OR'⁻ | New Ester | Mthis compound (with CH₃OH) |
| Amidation | R'R''NH | Amide | N,N-Diethyl-3,5-dimethylbenzamide (with (CH₃CH₂)₂NH) |
| Grignard Reaction | 2 eq. R'-MgX, then H₃O⁺ | Tertiary Alcohol | 2-(3,5-Dimethylphenyl)propan-2-ol (with CH₃MgBr) |
Transesterification with various alcohols
Transesterification is a fundamental reaction involving the exchange of the alkoxy group of an ester with that of an alcohol. wikipedia.org This process is typically catalyzed by either an acid or a base and is reversible, meaning an excess of the reactant alcohol is often used to drive the reaction to completion. masterorganicchemistry.commdpi.com
Under basic conditions, a strong base such as sodium hydroxide or a milder catalyst like sodium bis(ethylenedioxy)borate can be employed. mdpi.comasianpubs.org The base deprotonates the incoming alcohol, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate that subsequently collapses, eliminating the original ethoxide group to form the new ester. wikipedia.org For this compound, this provides a straightforward route to synthesize a range of 3,5-dimethylbenzoate esters. For instance, reacting it with methanol in the presence of a catalyst will yield Mthis compound.
Acid-catalyzed transesterification involves protonation of the ester's carbonyl oxygen, which enhances its electrophilicity. An alcohol can then attack the carbonyl carbon, leading to the new ester after a series of proton transfer steps. masterorganicchemistry.com Heterogeneous catalysts, such as porous phenolsulphonic acid–formaldehyde resin (PAFR), have also been shown to be effective for the transesterification of ethyl esters, allowing for high yields. researchgate.net The choice of alcohol dictates the final product, enabling the synthesis of a diverse array of esters from a single starting material.
Table 1: Representative Transesterification Reactions of this compound
| Reactant Alcohol | Catalyst | Typical Conditions | Product |
|---|---|---|---|
| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Reflux in excess methanol | Mthis compound |
| 1-Propanol | Acid or Base | Reflux in excess 1-propanol | Propyl 3,5-dimethylbenzoate |
| Isopropanol | Acid or Base | Reflux in excess isopropanol | Isopropyl 3,5-dimethylbenzoate |
Amidation and Hydrazinolysis Reactions
Amidation
The conversion of esters to amides, known as aminolysis, is a crucial transformation in organic and medicinal chemistry. Direct amidation of this compound can be achieved by reacting it with a primary or secondary amine. While this reaction can be slow, it is often facilitated by heat or catalysis. Modern, sustainable methods have been developed that are transition-metal-free and can be performed under solvent-free conditions, often mediated by a base like sodium tert-butoxide (NaOtBu) at room temperature. rsc.org
Catalytic systems, such as those using iron(III) chloride, have also proven effective for the direct amidation of various esters under solvent-free conditions, accommodating a wide range of amines and proceeding in relatively short reaction times with good to excellent yields. nih.govresearchgate.net These methods provide a practical pathway to synthesize N-substituted 3,5-dimethylbenzamides, which are valuable intermediates.
Table 2: Amidation of this compound with Various Amines
| Amine | Catalyst/Conditions | Product |
|---|---|---|
| Benzylamine | FeCl₃ (15 mol%), 80°C, solvent-free nih.gov | N-Benzyl-3,5-dimethylbenzamide |
| Morpholine | NaOtBu, Room Temp, solvent-free rsc.org | (3,5-Dimethylphenyl)(morpholino)methanone |
Hydrazinolysis
Hydrazinolysis is a specific type of aminolysis where an ester reacts with hydrazine (B178648) hydrate (B1144303), typically in an alcohol solvent like ethanol under reflux. nih.govresearchgate.net This reaction converts the ester functional group into a hydrazide (also known as an acylhydrazine). The reaction of this compound with hydrazine hydrate yields 3,5-dimethylbenzoyl hydrazide. This transformation is highly efficient and serves as a critical step in the synthesis of many heterocyclic compounds, as the resulting hydrazide is a versatile bifunctional precursor. uobaghdad.edu.iqgoogle.com The general procedure involves refluxing the ester with an excess of hydrazine hydrate for several hours. researchgate.net
Advanced Functionalization for Novel Compound Libraries
The derivatives of this compound, particularly the amides and the hydrazide, are not merely end products but are key intermediates for the construction of diverse compound libraries. researchgate.net
3,5-Dimethylbenzoyl hydrazide is a particularly valuable building block. Its terminal -NH₂ group can be readily condensed with aldehydes or ketones to form hydrazones. researchgate.net Furthermore, the hydrazide moiety is a classic precursor for the synthesis of a wide array of five-membered heterocycles. For example:
Reaction with carbon disulfide followed by cyclization can yield oxadiazoles .
Condensation with β-dicarbonyl compounds can lead to the formation of pyrazoles .
Treatment with isothiocyanates can be a pathway to thiadiazoles or triazoles . researchgate.net
These heterocyclic scaffolds are prevalent in medicinal chemistry and materials science, making the hydrazide a powerful synthon for library generation.
The N-substituted 3,5-dimethylbenzamides obtained from amidation can also be further functionalized. If the amine used in the initial amidation contains other reactive groups, these can be used for subsequent chemical modifications. This allows for the modular assembly of more complex molecules, where the 3,5-dimethylbenzoyl group acts as a core scaffold to which various functionalities can be appended. This strategy is central to combinatorial chemistry and the generation of focused libraries for drug discovery and other applications.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Precursor in Complex Molecule Synthesis
The chemical reactivity of Ethyl 3,5-dimethylbenzoate (B1240308) allows it to be a valuable starting point for the synthesis of more intricate molecules. Its ester and methyl functionalities can be selectively modified to build complex scaffolds for various applications.
Development of Pyrrolidine (B122466) Scaffolds for Pharmacologically Active Compounds
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural component in many pharmacologically active compounds and natural products researchgate.net. Its prevalence is due to its ability to provide three-dimensional diversity to a molecule, which is crucial for specific interactions with biological targets nih.gov. The synthesis of these scaffolds often involves methods like the 1,3-dipolar cycloaddition reaction, where an azomethine ylide reacts with a dipolarophile to form the pyrrolidine ring mdpi.comunito.it. This method is highly effective for creating stereochemically complex and diversely functionalized pyrrolidines researchgate.net.
While Ethyl 3,5-dimethylbenzoate is not directly used as a primary component in these cycloaddition reactions, its derivatives can serve as precursors. For instance, the aromatic core of this compound can be chemically modified to generate aldehydes or alkenes, which can then act as key components in the synthesis of pyrrolidine-containing molecules. The versatility of the 1,3-dipolar cycloaddition allows for the incorporation of a wide variety of substituents, enabling the creation of extensive libraries of compounds for drug discovery researchgate.netnih.gov.
Synthesis of Densely Functionalized Aromatic Systems
This compound is an ideal substrate for creating more complex and densely functionalized aromatic systems. The existing functional groups—the two methyl groups and the ethyl ester—can be chemically transformed, and the aromatic ring itself can undergo further substitution.
The parent compound, 3,5-dimethylbenzoic acid, is typically produced through the oxidation of mesitylene (1,3,5-trimethylbenzene) google.comgoogle.com. This indicates that the methyl groups on the ring can be oxidized to carboxylic acids under certain conditions. Such transformations would convert the monofunctional ester into a di- or tri-functional aromatic system, significantly increasing its utility as a building block for more complex molecules. The ester group can also be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing additional reaction sites. These multi-functionalized aromatic compounds are key intermediates in the synthesis of specialized polymers, liquid crystals, and pharmaceutical agents.
Utilization in Dendrimer Synthesis
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure wjarr.com. Their unique architecture makes them ideal candidates for applications in drug delivery, gene therapy, and catalysis nih.gov. Polyester dendrimers, in particular, are noted for their biocompatibility and biodegradability zju.edu.cn.
The synthesis of dendrimers can be achieved through convergent or divergent methods wjarr.com. The convergent approach involves synthesizing branches (dendrons) first and then attaching them to a central core. The structural motif derived from this compound is well-suited for this approach. After hydrolysis to 3,5-dimethylbenzoic acid, the methyl groups can be functionalized (e.g., via bromination followed by conversion to hydroxyl or other reactive groups) to create an AB2-type monomer. In this monomer, the carboxylic acid is the "A" group, which connects to the core or the next layer, while the two functionalized "B" groups on the ring allow for the attachment of two more dendrons, leading to exponential growth and the characteristic branched structure of dendrimers mdpi.commdpi.com.
| Role in Dendrimer Synthesis | Description |
| Monomer Type | Can be converted into an AB2-type dendron after hydrolysis and functionalization of the methyl groups. |
| Dendrimer Class | Primarily used in the synthesis of polyester dendrimers due to the carboxylic acid functionality. |
| Synthetic Strategy | The resulting dendrons are suitable for convergent synthesis methods. |
| Key Features | The rigid aromatic core provides structural integrity to the resulting dendrimer branches. |
Intermediates in the Production of Specialty Chemicals and Fine Chemicals
This compound and its derivatives are important intermediates in the fine chemicals industry. The conversion of the parent 3,5-dimethylbenzoic acid to its acid chloride, 3,5-dimethylbenzoyl chloride, is a key step that transforms it into a highly reactive intermediate google.comgoogle.com.
This acid chloride is a crucial building block in the synthesis of modern insecticides. Specifically, it is used in the production of insect growth regulators like tebufenozide and methoxyfenozide google.compatsnap.com. These compounds function by mimicking the insect molting hormone, leading to premature and incomplete molting, and are valued for their specificity to certain insect pests while being less harmful to other organisms. The use of 3,5-dimethylbenzoyl chloride in this context highlights the economic value of this chemical family in the agrochemical sector patsnap.com.
| Derivative | Application | Product Class |
| 3,5-Dimethylbenzoyl Chloride | Synthesis of Tebufenozide | Pesticide (Insect Growth Regulator) |
| 3,5-Dimethylbenzoyl Chloride | Synthesis of Methoxyfenozide | Pesticide (Insect Growth Regulator) |
Contribution to Novel Material Development
The structural features of this compound make it a valuable precursor for the development of new polymers and functional materials. The ability to introduce multiple reactive sites onto the benzene (B151609) ring allows for the creation of cross-linked or highly branched polymer networks.
Precursors for Polymer Synthesis and Functional Materials
Beyond dendrimers, derivatives of 3,5-dimethylbenzoic acid can be used to create other advanced polymers. For example, it can be used to synthesize specific monomers for the automated solid-phase synthesis of oligo(disulfide)s researchgate.net. This demonstrates its role in creating specialized polymers with unique properties.
Integration into Conjugated Systems and Optoelectronic Materials
The integration of this compound into conjugated systems leverages its unique structural and electronic characteristics. The benzene ring provides a rigid, planar core that can be functionalized to extend the π-conjugation, a critical factor for efficient charge transport and light emission in optoelectronic devices. The ethyl ester and dimethyl substitutions offer a means to modulate solubility, morphology, and intermolecular interactions of the resulting materials.
Research efforts have focused on synthesizing novel monomers and polymers where the this compound moiety is a key building block. These materials are then characterized for their optical and electronic properties to assess their suitability for various optoelectronic applications.
Detailed Research Findings:
Recent studies have demonstrated the synthesis of novel copolymers incorporating a derivative of 3,5-dimethylbenzoic acid. For instance, copolymers of thiophene, a common electron-rich unit in conjugated polymers, with units derived from phenyl esters have been investigated. While not directly this compound, these studies on structurally similar compounds provide valuable insights. The ester groups are shown to influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic bandgap is crucial for optimizing the performance of organic solar cells, as it affects the open-circuit voltage and the efficiency of light absorption.
In one such study, a series of donor-acceptor copolymers were synthesized where a benzothiadiazole unit (the acceptor) was copolymerized with a thiophene donor unit that was functionalized with a pendant phenyl ester group. The presence of the ester was found to impact the polymer's solubility and film-forming properties, which are critical for device fabrication.
The photophysical properties of these materials are of particular interest. The absorption and emission spectra of these novel conjugated systems are carefully analyzed. For example, the introduction of the benzoate (B1203000) group can lead to shifts in the maximum absorption wavelength (λmax) and the photoluminescence emission peaks. These shifts indicate a modification of the electronic structure of the conjugated backbone.
Interactive Data Table: Photophysical Properties of a Model Conjugated Polymer Incorporating a Benzoate Moiety
Below is a representative data table summarizing the photophysical properties of a hypothetical donor-acceptor copolymer (P-Th-BT-B) containing a thiophene donor, a benzothiadiazole acceptor, and a pendant benzoate group, compared to a reference polymer without the benzoate group (P-Th-BT).
| Polymer | λmax (Solution, nm) | λmax (Film, nm) | Emission Max (Film, nm) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| P-Th-BT | 550 | 565 | 620 | -5.2 | -3.4 | 1.8 |
| P-Th-BT-B | 560 | 578 | 635 | -5.3 | -3.5 | 1.8 |
The data illustrates that the incorporation of the benzoate group can lead to a slight red-shift in both the absorption and emission spectra, suggesting an extension of the effective conjugation length or an alteration of the intermolecular packing in the solid state. The modest change in the HOMO and LUMO levels indicates that the ester group acts as a modifying unit rather than a dominant electronic component.
The future of this compound in this field lies in the rational design of new materials where its specific steric and electronic contributions can be harnessed to achieve targeted properties for high-performance optoelectronic devices.
Exploration of Biological and Pharmacological Potential of Ethyl 3,5 Dimethylbenzoate and Its Analogues
Antimicrobial Activity Investigations (e.g., against bacteria, fungi)
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. While studies focusing specifically on ethyl 3,5-dimethylbenzoate (B1240308) are limited, research into its analogues has revealed promising antimicrobial and antifungal activities.
One area of investigation has been on benzothiazole-containing analogues. For instance, a series of diarylureas bearing a benzothiazole (B30560) nucleus, which are structural analogues, have been synthesized and evaluated for their antibacterial properties. Certain compounds within this series demonstrated significant activity against Staphylococcus aureus and Enterococcus faecalis, with some showing greater potency than the established antimicrobial agent triclocarban. nih.gov
Furthermore, derivatives of N-substituted-β-amino acids have been synthesized and tested for their antimicrobial effects. Some of these compounds exhibited good activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com Thiazolylhydrazone derivatives containing a 3-substituted cyclobutane (B1203170) ring have also been a subject of study, with some compounds showing notable antibacterial and antifungal potential. researchgate.net
These studies on various structural analogues suggest that the core structure related to ethyl 3,5-dimethylbenzoate can be a valuable scaffold for the development of new antimicrobial and antifungal agents. The mechanism of action for these compounds is thought to involve the disruption of microbial fatty acid synthesis and cell membrane formation. nih.gov
Table 1: Antimicrobial Activity of Selected Analogues
| Compound Class | Target Organism(s) | Key Findings |
|---|---|---|
| Benzothiazole-containing diarylureas | Staphylococcus aureus, Enterococcus faecalis | Some analogues showed higher activity than triclocarban. nih.gov |
| N-substituted-β-amino acid derivatives | Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, Aspergillus niger | Exhibited good antibacterial and significant antifungal activity. mdpi.com |
Analgesic Properties and Mechanism of Action
The investigation into the analgesic properties of this compound and its analogues is an emerging field. One study focused on the anti-inflammatory and analgesic potential of a synthesized compound, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate. This compound demonstrated dose-dependent pain reduction in a hot plate test, a common method for assessing antinociceptive potential. mdpi.com
The study also explored the compound's mechanism of action by evaluating its inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets for many anti-inflammatory and analgesic drugs. The compound showed a greater inhibitory effect on COX-2 compared to COX-1, suggesting it may act as a selective anti-inflammatory agent. Additionally, it significantly inhibited the 5-lipoxygenase (5-LOX) enzyme, which is involved in the production of inflammatory leukotrienes. mdpi.com These findings indicate that analogues of this compound may exert their analgesic effects through the modulation of inflammatory pathways.
Table 2: Analgesic and Anti-inflammatory Activity of an Analogue
| Compound | Assay | Results |
|---|---|---|
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Hot Plate Test | Dose-dependent reduction in pain perception. mdpi.com |
| COX-1/COX-2 Inhibition | Greater inhibitory effect on COX-2, suggesting selective anti-inflammatory action. mdpi.com |
Anticancer and Antiproliferative Activity Studies
The potential of this compound analogues as anticancer agents has been a significant area of research, with studies exploring their ability to induce programmed cell death and their efficacy against various cancer cell lines.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov Several analogues of this compound have been shown to induce apoptosis in cancer cells. For example, the compound ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) complex was found to induce apoptosis in human breast cancer (MCF-7) cells. This was accompanied by the activation of pro-apoptotic genes such as p53, Bax, Parp, and caspases-3, -8, and -9, and the inactivation of the anti-apoptotic gene Bcl2. nih.gov
Similarly, research on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, another analogue, demonstrated its ability to induce apoptosis in MCF-7 cells, leading to a significant reduction in cell viability. researchgate.net The induction of apoptosis is a key mechanism by which these compounds exert their anticancer effects, making them promising candidates for further development.
The cytotoxic activity of this compound analogues has been evaluated against a range of human cancer cell lines. The ethyl 4-[(4-methylbenzyl)oxy] benzoate complex exhibited notable anticancer activity against both Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF-7) cells. nih.gov
In broader screenings, other classes of compounds structurally related to this compound have been tested. For instance, certain 4-thiazolidinone (B1220212) derivatives have shown potent cytotoxic activity in micromolar concentrations against MCF-7 breast cancer cells. mdpi.com The evaluation of these compounds against diverse cancer cell lines is crucial for determining their spectrum of activity and identifying potential therapeutic applications. nih.gov
Table 3: Anticancer Activity of Selected Analogues against Human Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line(s) | Key Findings |
|---|---|---|
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | Ehrlich ascites carcinoma (EAC), Human breast cancer (MCF-7) | Showed notable anticancer activity and induced apoptosis through activation of pro-apoptotic genes. nih.gov |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Human breast cancer (MCF-7) | Induced apoptosis and significantly reduced cell viability. researchgate.net |
Antiviral Research: Targeting Viral Proteins
In addition to their other biological activities, analogues of this compound have been investigated for their potential as antiviral agents.
A significant finding in this area is the identification of a dimethylbenzoate derivative, [2-oxo-2-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)anilino]ethyl] 3,5-dimethylbenzoate, as a potential inhibitor of the Monkeypox virus (MPXV) DNA polymerase. Through computational screening, this compound was identified as having a notably high docking score, suggesting a strong affinity for binding to the A42R protein of the virus, which is crucial for its replication. While these are computational findings that require further in vitro and in vivo validation, they highlight a promising avenue for the development of novel antiviral therapies against MPXV.
Another related compound, ethyl 3-hydroxyhexanoate, has demonstrated potent antiviral activity against Coxsackievirus B (CVB) infection both in vitro and in vivo. The mechanism of its antiviral action is believed to be at the step of viral RNA replication. nih.govnih.gov These studies underscore the potential of ethyl benzoate derivatives in the discovery of new antiviral drugs.
Interaction with Profilin-like Protein A42R
The profilin-like protein A42R, encoded by the monkeypox virus (MPXV), is a crucial protein for viral replication and has been identified as a potential therapeutic target. asianjpr.comnih.gov Computational studies have explored the binding of various ligands to A42R to identify potential inhibitors. nih.gov
In a molecular docking study screening multiple compound libraries against the A42R protein, an analogue of this compound demonstrated significant interaction. biorxiv.org The compound, [2-oxo-2-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)anilino]ethyl] 3,5-dimethylbenzoate, was found to form arene-arene interactions with the His124 residue in the A42R binding pocket. biorxiv.org Further molecular dynamics simulations highlighted the stability of A42R complexes with various compounds, underscoring the potential of these interactions. biorxiv.org The binding pocket of A42R is known to interact with ligands through key residues such as Met1, Glu3, Trp4, Ile7, Arg127, Val128, Thr131, and Asn133. nih.gov Another study identified that a different ligand formed an arene bond with Trp4 and hydrogen bonds with Met1, His124, and Arg127, reinforcing the importance of these residues for ligand binding. biorxiv.org
Table 1: Molecular Docking Interactions of a 3,5-Dimethylbenzoate Analogue with A42R Protein
| Compound | Interacting Residue | Interaction Type |
|---|
Enzyme Inhibition Studies (e.g., hENT1 inhibitors)
The human equilibrative nucleoside transporter 1 (hENT1) is a solute carrier protein that facilitates the transport of nucleosides across cell membranes and is a target for various therapeutic areas, including cardiovascular diseases. nih.gov Marketed drugs like dilazep (B1670637) and dipyridamole (B1670753) are known hENT1 inhibitors. nih.gov
In the development of novel dilazep derivatives as hENT1 inhibitors, 3-bromopropyl 3,5-dimethylbenzoate was synthesized and used as an intermediate. nih.gov Structure-activity relationship studies on these derivatives revealed that different substitution patterns on the benzoate ring significantly influenced their affinity for the hENT1 binding pocket. nih.gov For instance, derivatives based on the structure of ST7092, which contains a trimethoxy benzoate moiety, showed that altering this substitution pattern led to a reduction in hENT1 affinity. nih.gov This suggests that the nature and position of substituents on the benzoate ring are critical for effective interaction with the transporter. While the direct inhibitory potency of this compound was not reported, the use of its derivative as a scaffold highlights the relevance of the 3,5-dimethylbenzoate core in the design of hENT1 inhibitors. nih.gov
Structure-Activity Relationship (SAR) Investigations
Impact of Substituent Modifications on Biological Efficacy
The biological efficacy of compounds containing a benzoate moiety is highly dependent on the nature and position of its substituents.
For hENT1 and ENT2 inhibitors, the substitution pattern on the core benzene (B151609) ring is critical. In one study on a series of triazine-based inhibitors, replacing a naphthalene (B1677914) moiety with a benzene ring abolished inhibitory effects. frontiersin.org However, the activity could be regained by adding specific substituents to the benzene ring. Notably, the addition of a methyl group to the meta position was shown to restore inhibitory activity against both hENT1 and ENT2. frontiersin.org This finding directly supports the potential activity of the 3,5-dimethyl substitution pattern.
In the context of HIV-1 entry inhibitors, SAR studies on 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans showed that adding hydrophobic substituents to the phenyl ring had only moderate effects on anti-HIV-1 activity. nih.gov Conversely, the introduction of electron-donating groups like hydroxyl (OH) or methoxy (B1213986) (OCH3) led to a significant drop in activity. nih.gov This indicates that the electronic properties of the substituents can be as crucial as their steric or lipophilic characteristics. The 3,5-dimethyl groups on this compound are weakly electron-donating and increase lipophilicity, which could moderately influence its biological efficacy depending on the specific target protein's binding site characteristics.
Elucidation of Pharmacophoric Requirements
Pharmacophore modeling helps to define the essential structural features required for a molecule to interact with a specific biological target.
For the A42R protein , the key pharmacophoric features for inhibitors appear to involve a combination of hydrogen bond donors/acceptors and aromatic/hydrophobic regions. The interaction of a 3,5-dimethylbenzoate analogue with His124 via an arene interaction highlights the importance of an appropriately substituted aromatic ring that can fit into a pocket lined with residues like Trp4 and His124. biorxiv.org The dimethyl groups contribute to the hydrophobic character and steric profile, which dictates the orientation and stability of the binding. The essential residues for binding have been identified as Met1, Trp4, Arg127, and Asn133, among others, which form a pocket requiring specific ligand features to achieve high affinity. nih.gov
For hENT1 inhibitors , the pharmacophoric requirements are complex. Studies on dilazep analogues suggest that the transporter's binding site can accommodate significant chemical diversity, yet specific substitutions are favored. nih.gov The observation that modifying the trimethoxy benzoate pattern of potent inhibitors diminishes affinity suggests a requirement for specific hydrogen bond accepting capabilities or a particular steric volume that the 3,5-dimethyl pattern alters. nih.gov The regained activity in other inhibitor classes upon adding a meta-methyl group suggests that a hydrophobic substituent at this position is a favorable pharmacophoric feature for ENT1/ENT2 inhibition. frontiersin.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| [2-oxo-2-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)anilino]ethyl] 3,5-dimethylbenzoate |
| 3-bromopropyl 3,5-dimethylbenzoate |
| Dilazep |
| Dipyridamole |
| This compound |
Environmental Behavior and Degradation Pathways of Benzoate Esters
Environmental Fate and Transport Mechanisms
The movement and persistence of Ethyl 3,5-dimethylbenzoate (B1240308) in the environment are dictated by its mobility in soil and water, as well as its tendency to volatilize into the atmosphere.
The mobility of an organic compound in the environment is largely dependent on its partitioning behavior between soil/sediment and water, which is often quantified by the soil organic carbon-water partition coefficient (Koc). A higher Koc value indicates a greater tendency to adsorb to soil and sediment, leading to lower mobility. For Ethyl 3,5-dimethylbenzoate, an estimated XLogP3 value of 2.9 is available, which suggests a moderate potential for adsorption to organic matter in soil and sediment. Chemicals with high solubility in water tend to have greater mobility in the environment.
Physicochemical Properties Influencing Mobility and Persistence of this compound
| Property | Value | Implication |
|---|---|---|
| Molecular Formula | C11H14O2 | Provides basic information for assessing other properties. |
| Molecular Weight | 178.23 g/mol | Influences physical properties like volatility. |
| XLogP3 (Octanol-Water Partition Coefficient) | 2.9 | Indicates a moderate tendency to partition from water into organic matter, suggesting moderate mobility in soil. |
| Density | 1.014 g/cm³ | Slightly denser than water. |
Volatilization is a key process that determines the distribution of a chemical between air, water, and soil. This is influenced by the compound's vapor pressure and its Henry's Law Constant, which describes the partitioning between air and water. Although specific experimental data for the vapor pressure and Henry's Law Constant of this compound are not available, its ester structure suggests it is likely to be a relatively volatile compound under normal environmental conditions. For comparison, related compounds like methyl benzoate (B1203000) are known to be volatile. This volatility means that if released into water or onto soil surfaces, a fraction of this compound can be expected to enter the atmosphere. In the air, it would be subject to degradation by photochemical reactions.
Degradation Processes
This compound can be broken down in the environment through both non-biological (abiotic) and biological (biotic) processes.
Photolysis: Aromatic compounds can undergo photolysis, which is degradation by sunlight. While specific studies on the photolysis of this compound are lacking, substituted aryl benzoates are known to undergo photochemical reactions. These reactions can be influenced by the presence of other substances in the environment that can act as photosensitizers.
Hydrolysis: Benzoate esters are susceptible to hydrolysis, a chemical reaction with water that splits the ester bond, yielding the corresponding carboxylic acid (3,5-dimethylbenzoic acid) and alcohol (ethanol). This process can be catalyzed by acids or bases. The rate of hydrolysis is dependent on the pH and temperature of the surrounding environment. For instance, the hydrolysis of the related compound, ethyl benzoate, is a well-documented reaction that can be promoted by both acidic and basic conditions. Alkaline hydrolysis of benzoate esters proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
The primary mechanism for the breakdown of many organic compounds in the environment is through the action of microorganisms. Benzoate and its derivatives are known to be biodegradable under both aerobic and anaerobic conditions.
Under aerobic conditions, bacteria have evolved several pathways to degrade benzoate. A common strategy involves the activation of benzoate to benzoyl-CoA, followed by dearomatization and ring cleavage. For substituted benzoates, the position of the methyl groups on the aromatic ring can significantly influence the degradation pathway and rate. For example, research on 3,4-dimethylbenzoic acid has shown that Pseudomonas putida can degrade it through the formation of 3,4-dimethylcatechol, which is then processed via a meta-cleavage pathway. It is plausible that microorganisms capable of degrading other dimethylbenzoate isomers could also transform this compound.
Anaerobic degradation of benzoate also typically begins with its conversion to benzoyl-CoA, which then undergoes reduction of the aromatic ring before cleavage. The presence of different electron acceptors, such as nitrate or sulfate, can influence the microbial communities involved and the specific degradation pathways utilized.
General Microbial Degradation Pathways for Benzoates
| Condition | Initial Step | Key Intermediates | Final Products |
|---|---|---|---|
| Aerobic | Activation to Benzoyl-CoA or hydroxylation of the aromatic ring | Catechol, Protocatechuate, Benzoyl-CoA | Carbon dioxide and water |
| Anaerobic | Activation to Benzoyl-CoA | Reduced ring structures | Methane, carbon dioxide, and water |
Bioaccumulation Potential in Environmental Matrices
Bioaccumulation refers to the buildup of a chemical in an organism to a concentration higher than that in the surrounding environment. The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), typically expressed as Log Kow. A higher Log Kow value indicates a greater affinity for fatty tissues and a higher potential for bioaccumulation.
The computed XLogP3 value of 2.9 for this compound suggests a moderate potential for bioaccumulation in aquatic organisms. Substances with Log Kow values in this range may accumulate in the tissues of fish and other aquatic life. However, the actual extent of bioaccumulation will also depend on the organism's ability to metabolize and excrete the compound. Given that benzoate esters are generally biodegradable, it is possible that metabolic processes could limit the extent of bioaccumulation in some organisms.
Q & A
Q. What are the standard methods for synthesizing and characterizing Ethyl 3,5-dimethylbenzoate?
this compound is typically synthesized via esterification of 3,5-dimethylbenzoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Characterization involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm the ester group and aromatic substitution pattern. For example, the aromatic protons appear as a singlet due to symmetry (3,5-dimethyl groups) .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 178.2277 for CHO) .
- Physical Properties : Density (1.01 g/cm³), boiling point (260.9°C), and solubility in organic solvents (e.g., ethyl acetate) are critical for purification and application .
Q. How is this compound utilized in organic synthesis?
The compound serves as a precursor in synthesizing coordination complexes. For example:
- Organotin Complexes : Reacting with tin(IV) chloride yields organotin carboxylates, characterized by FT-IR, multinuclear NMR, and X-ray crystallography to confirm Sn–O bonding and geometry .
- Palladium Complexes : It forms hydrogen-bonded networks in palladium(II) complexes, where the benzoate anion stabilizes the structure via N–H⋯O interactions. Single-crystal X-ray diffraction confirms the coordination geometry .
Advanced Research Questions
Q. What role does this compound play in chiral separations?
Cellulose tris(3,5-dimethylbenzoate) is a chiral stationary phase (CSP) for enantiomer separation in high-performance liquid chromatography (HPLC). Methodological considerations include:
- Coating Preparation : Cellulose is derivatized with 3,5-dimethylbenzoyl chloride and coated onto silica gel. Optimization of coating thickness and solvent polarity is critical for resolution .
- Enantioseparation : The CSP resolves racemic mixtures (e.g., α-phenylethylamine derivatives) via π–π interactions and steric effects. Retention factors () and selectivity () are quantified under varying mobile phases (e.g., hexane/isopropanol) .
Q. How do microbial systems interact with this compound derivatives?
Microbial metabolism studies reveal that structurally similar compounds (e.g., 3,5-dimethylbenzoate) are metabolized via dioxygenase pathways. Key findings include:
- Dead-End Metabolites : Bacterial strains (e.g., Pseudomonas spp.) convert 3,5-dimethylbenzoate into 4-carboxymethyl-2,3-dimethylbut-2-en-1,4-olide, which inhibits further degradation. GC-MS and H NMR track these metabolites .
- Biodegradation Limits : The methyl groups sterically hinder enzymatic cleavage, making this compound resistant to mineralization. Comparative studies with unsubstituted benzoates highlight substrate specificity .
Q. What crystallographic insights exist for coordination complexes involving this compound?
X-ray crystallography of palladium(II) complexes reveals:
- Coordination Geometry : The Pd(II) center adopts a distorted square-planar geometry, with bond lengths (Pd–N: ~2.05 Å, Pd–C: ~1.98 Å) confirming ligand binding .
- Hydrogen-Bonding Networks : N–H⋯O interactions between the benzoate anion and amine ligands create 2D supramolecular structures. SHELX software refines these parameters, with R values < 0.05 for high-resolution data .
Methodological Considerations
- Contradictions in Data : While this compound is stable in microbial studies , its organotin derivatives show variable stability depending on the Sn(IV) coordination environment .
- Best Practices : For crystallography, use SHELXL for small-molecule refinement due to its robustness in handling hydrogen bonding and disorder . For chiral separations, optimize CSP synthesis by controlling derivatization reaction time and temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
